1-Bromo-3-methoxy-2-propoxybenzene
Description
Properties
IUPAC Name |
1-bromo-3-methoxy-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-7-13-10-8(11)5-4-6-9(10)12-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSKPPOPUMOPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2-propoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield derivatives like 3-methoxy-2-propoxyphenol or 3-methoxy-2-propoxybenzylamine.
- Oxidation reactions produce compounds such as 3-methoxy-2-propoxybenzaldehyde or 3-methoxy-2-propoxybenzoic acid.
- Reduction reactions result in 3-methoxy-2-propoxybenzene.
Scientific Research Applications
1-Bromo-3-methoxy-2-propoxybenzene is utilized in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their biological activities.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is used to investigate the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-2-propoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between 1-bromo-3-methoxy-2-propoxybenzene and related brominated aromatic compounds.
Table 1: Comparative Analysis of Structural and Functional Properties
*Calculated molecular weight for this compound.
Biomedical Relevance
- The propoxy group’s lipophilicity could improve tumor penetration in radiopharmaceuticals or prodrugs.
Biological Activity
1-Bromo-3-methoxy-2-propoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is characterized by a bromine atom, a methoxy group, and a propoxy group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its ability to undergo electrophilic aromatic substitution reactions. The presence of the bromine atom enhances the compound's electrophilic character, making it more reactive towards nucleophiles. This reactivity is crucial for its interactions with various biological targets, leading to diverse pharmacological effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related brominated compounds have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF7. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Table 1: Antitumor Activity of Brominated Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | Disruption of microtubules |
| 4-Bromo-2,5-dimethoxyphenyl | HeLa | <0.1 | Tubulin polymerization inhibition |
| JC124 | AD Models | 3.25 | NLRP3 inflammasome inhibition |
Inhibition of NLRP3 Inflammasome
Recent studies have highlighted the role of brominated compounds in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds structurally related to this compound demonstrated inhibitory effects on IL-1β release in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method utilizes bromination of 3-methoxy-2-propoxybenzene in the presence of a catalyst like iron(III) bromide under controlled conditions to achieve high selectivity and yield.
Table 2: Synthetic Methods for this compound
| Method | Reagents | Conditions |
|---|---|---|
| Electrophilic Aromatic Substitution | Bromine, FeBr3 | Dichloromethane, Low Temp |
| Continuous Flow Synthesis | Automated Systems | Controlled Temperature |
Case Studies
A notable case study involved the evaluation of related compounds' effects on cancer cell lines. The study demonstrated that specific substitutions on the benzene ring significantly influenced cytotoxicity and mechanism of action. For example, compounds with additional methoxy groups exhibited enhanced binding affinity to tubulin, leading to increased antitumor efficacy .
Q & A
Q. Q1. What are the key synthetic routes for preparing 1-Bromo-3-methoxy-2-propoxybenzene, and how can reaction conditions be optimized?
Answer: The synthesis typically involves:
- Etherification : Introducing the propoxy group via nucleophilic substitution using 3-bromo-1-propanol and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .
- Bromination : Electrophilic aromatic bromination using Br₂ or N-bromosuccinimide (NBS) with FeCl₃ as a catalyst. NBS is preferred for regioselectivity and reduced side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or distillation under reduced pressure to isolate the product .
Q. Q2. What analytical techniques are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy protons at ~3.3 ppm, propoxy CH₂ groups as triplets) .
- IR Spectroscopy : Confirmation of ether (C-O-C) stretches at 1100–1250 cm⁻¹ and aromatic C-Br at 550–650 cm⁻¹ .
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL for refinement .
Advanced Reactivity and Mechanistic Studies
Q. Q3. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or CuI for aryl-aryl bond formation. Ligands like XPhos enhance efficiency in sterically hindered systems .
- Solvent Effects : Polar solvents (DMF, THF) stabilize transition states, while additives (e.g., Cs₂CO₃) improve base-mediated deprotonation .
- Regioselectivity : Steric hindrance from methoxy and propoxy groups directs coupling to the para position relative to bromine .
Q. Q4. What strategies resolve contradictions in kinetic data for substitution reactions involving this compound?
Answer:
- Solvent Polarity Analysis : Compare rates in polar (DMSO) vs. nonpolar (toluene) solvents to assess nucleophilicity/electrophilicity trade-offs .
- Isotopic Labeling : Use deuterated analogs to distinguish between SN1 and SN2 mechanisms via kinetic isotope effects .
- Computational Modeling : Density Functional Theory (DFT) simulations to map transition states and identify competing pathways .
Analytical and Application-Focused Challenges
Q. Q5. How can researchers address challenges in separating this compound from structural isomers?
Answer:
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) .
- GC-MS : Differentiation via retention times and fragmentation patterns (e.g., m/z 213 for bromine isotope clusters) .
- Crystallographic Differentiation : Co-crystallization with chiral resolving agents to distinguish enantiomers .
Q. Q6. What are the applications of this compound in drug discovery pipelines?
Answer:
- Intermediate for PROTACs : Bromine enables conjugation to E3 ligase ligands, facilitating targeted protein degradation .
- Antimicrobial Agents : Methoxy and propoxy groups enhance lipid solubility, improving membrane penetration in Gram-positive bacteria .
- Fluorescent Probes : Functionalization with BODIPY dyes via Sonogashira coupling for cellular imaging .
Safety and Methodological Optimization
Q. Q7. What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Waste Disposal : Neutralize brominated byproducts with NaHSO₃ before aqueous disposal .
- Spill Management : Absorb with vermiculite and treat with 10% NaOH to hydrolyze reactive intermediates .
Q. Q8. How can researchers optimize purification for large-scale syntheses?
Answer:
- Simulated Moving Bed (SMB) Chromatography : Continuous separation reduces solvent waste and improves yield .
- High-Vacuum Distillation : For thermally stable batches, use a fractional distillation setup with a Vigreux column .
- Crystallization Screening : Solvent pair screening (e.g., hexane/EtOAc) to maximize crystal purity .
Computational and Interdisciplinary Approaches
Q. Q9. How can computational tools predict the compound’s behavior in novel reaction environments?
Answer:
- Machine Learning (ML) : Train models on PubChem data to predict solubility, reactivity, and toxicity .
- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids for green chemistry applications .
- Docking Studies : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Q. Q10. What interdisciplinary methods integrate this compound into materials science research?
Answer:
- Liquid Crystals : Functionalize with mesogenic groups (e.g., biphenyl) for optoelectronic applications .
- Polymer Additives : Copolymerize with styrene to enhance flame retardancy via bromine’s radical-scavenging properties .
- MOF Synthesis : Use as a linker in metal-organic frameworks (MOFs) for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
